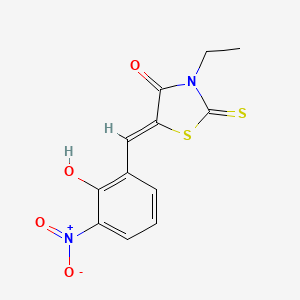![molecular formula C10H9N3O5S B10875313 4-methyl-1-[(4-nitrophenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B10875313.png)
4-methyl-1-[(4-nitrophenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-1-[(4-nitrophenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one is a compound that belongs to the class of sulfonamides and imidazoles. This compound is characterized by the presence of a sulfonyl group attached to a nitrophenyl ring, which is further connected to an imidazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-[(4-nitrophenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-nitrobenzenesulfonyl chloride with an appropriate imidazole derivative. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-1-[(4-nitrophenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the imidazole ring .
Wissenschaftliche Forschungsanwendungen
4-methyl-1-[(4-nitrophenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 4-methyl-1-[(4-nitrophenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The nitrophenyl group can participate in electron transfer processes, affecting cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-nitrophenylsulfonyl imidazole: Similar structure but lacks the methyl group.
4-methylsulfonyl phenyl imidazole: Similar structure but lacks the nitro group
Uniqueness
The presence of both the nitrophenyl and sulfonyl groups in 4-methyl-1-[(4-nitrophenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one provides unique chemical properties, making it more versatile in various applications compared to its similar compounds .
Eigenschaften
Molekularformel |
C10H9N3O5S |
|---|---|
Molekulargewicht |
283.26 g/mol |
IUPAC-Name |
5-methyl-3-(4-nitrophenyl)sulfonyl-1H-imidazol-2-one |
InChI |
InChI=1S/C10H9N3O5S/c1-7-6-12(10(14)11-7)19(17,18)9-4-2-8(3-5-9)13(15)16/h2-6H,1H3,(H,11,14) |
InChI-Schlüssel |
NZTDKKJMJVBMAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)N1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10875242.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10875251.png)
![16-(2-methoxyphenyl)-14-methyl-4-[(2-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10875257.png)
![8-Ethyl-2-{4-[(1-methoxy-1-oxopropan-2-yl)carbamothioyl]piperazin-1-yl}-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10875260.png)
![N-[3-methyl-1-oxo-1-(phenylamino)butan-2-yl]-2-{[(4-methylphenyl)carbonyl]amino}benzamide](/img/structure/B10875272.png)
![(E)-16-(4-(difluoromethoxy)-3-methoxybenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B10875276.png)
![5-(4-bromophenyl)-4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10875278.png)

![4-bromo-2-iodo-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B10875289.png)

![3-benzyl-2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10875294.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B10875299.png)
![Ethyl 4-({2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B10875307.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B10875320.png)
